Boiling Point and Thermal Stability Compared to Unsubstituted Propiophenone
The introduction of the isopropylthio group substantially increases the boiling point relative to the unsubstituted parent ketone, enabling higher-temperature reaction pathways without volatilization losses. The target compound exhibits a calculated boiling point of 321.16 °C at 760 mmHg , whereas propiophenone (C9H10O, CAS 93-55-0) boils at approximately 218 °C [1]. This ~103 °C elevation reflects the added molecular weight and polarizable sulfur atom, conferring a wider liquid operating range in solvent-free or high-temperature syntheses.
| Evidence Dimension | Normal boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 321.16 °C (calculated) |
| Comparator Or Baseline | Propiophenone: 218 °C (literature) [1] |
| Quantified Difference | ΔT_b ~ +103 °C |
| Conditions | Predicted/reported 760 mmHg values |
Why This Matters
A higher boiling point reduces evaporative losses during vacuum-assisted distillation or heated reactor operations, directly affecting yield and purity in scaled processes.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7148, Propiophenone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7148 View Source
